Bismuth subgallate is a yellow colored substance that presents as an odorless powder that undergoes discoloration when exposed to sunlight. It is a heavy metal salt of gallic acid that is highly insoluble and poorly absorbed. Possessing protective effects on the gastric mucosa, strong astringent effects, and not as yet elucidated antimicrobial and hemostatic actions, bismuth subgallate is most commonly available as an over-the-counter internal deodorant where it is often employed as the primary active ingredient.
2,7-Dihydroxy-1,3,2-benzodioxabismole-5-carboxylic acid
CAS No.: 22650-86-8
Cat. No.: VC14487690
Molecular Formula: C7H6BiO6
Molecular Weight: 395.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 22650-86-8 |
|---|---|
| Molecular Formula | C7H6BiO6 |
| Molecular Weight | 395.10 g/mol |
| Standard InChI | InChI=1S/C7H6O5.Bi.H2O/c8-4-1-3(7(11)12)2-5(9)6(4)10;;/h1-2,8-10H,(H,11,12);;1H2/q;+2;/p-2 |
| Standard InChI Key | XXCBNHDMGIZPQF-UHFFFAOYSA-L |
| Canonical SMILES | C1=C(C=C2C(=C1O)O[Bi]O2)C(=O)O.O |
Introduction
Chemical Identification and Structural Properties
Nomenclature and Synonyms
The compound is systematically named 2,7-dihydroxy-1,3,2-benzodioxabismole-5-carboxylic acid but is more commonly referenced by its trivial name, bismuth subgallate. Key synonyms include:
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Bismuth(III) gallate basic hydrate
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Dermatol
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Basic bismuth gallate
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Bismutum subgallicum
These aliases reflect its historical use in dermatology and gastrointestinal medicine .
Molecular Structure and Physicochemical Data
The molecular formula is C₇H₅BiO₆·xH₂O, with a molecular weight of 394.40 g/mol (anhydrous basis) . Structural analysis reveals a bicyclic framework where bismuth coordinates with oxygen atoms from gallic acid derivatives. Key properties include:
| Property | Value/Description |
|---|---|
| Topological Polar Surface Area | 77 Ų |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 6 |
| Solubility | Insoluble in water; soluble in acids |
The compound’s low solubility in neutral aqueous media contributes to its prolonged activity in biological systems .
Biological and Pharmacological Activity
Gastroprotective Mechanisms
Bismuth subgallate forms a protective coating on gastrointestinal mucosa, shielding epithelial cells from acid and enzymatic damage. This activity is leveraged in treating ulcers and inflammatory bowel conditions. Studies suggest it modulates luminal bismuth concentrations to promote mucosal repair without systemic absorption .
Antimicrobial Properties
The compound exhibits broad-spectrum antimicrobial effects, particularly against Helicobacter pylori. Its mechanism involves:
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Enzyme Inhibition: Binding to bacterial urease and catalase, disrupting pH regulation and oxidative stress responses.
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Membrane Disruption: Chelating essential metal ions in microbial cell walls.
Table 1: Antimicrobial Efficacy Against Common Pathogens
| Pathogen | Minimum Inhibitory Concentration (μg/mL) |
|---|---|
| Helicobacter pylori | 12.5 |
| Escherichia coli | 50 |
| Staphylococcus aureus | 100 |
Data extrapolated from structurally analogous bismuth compounds .
Hemostatic Applications
As a topical agent, bismuth subgallate accelerates clot formation by crosslinking fibrin strands and activating platelet aggregation. This property underpins its use in postoperative care and wound management .
Industrial and Laboratory Applications
Chemical Synthesis
In organic chemistry, the compound serves as:
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Catalyst: Facilitates esterification and cyclization reactions due to Lewis acidic bismuth centers.
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Stabilizer: Prevents oxidative degradation in polymer formulations.
Material Science
Bismuth subgallate derivatives are investigated for:
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Semiconductor Coatings: Thin films with tunable bandgap properties.
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Pigments: Yellow-brown coloration in ceramics and glass.
Table 2: Industrial Use Cases
| Application | Function | Example Formulation |
|---|---|---|
| Polymer Production | Antioxidant stabilizer | 0.1–0.5% w/w in PVC |
| Ceramic Glazes | Colorant | 2–5% in lead-free glazes |
Comparative Analysis with Related Bismuth Compounds
Table 3: Bismuth Compound Comparison
| Compound | Key Application | Bioavailability |
|---|---|---|
| Bismuth Subgallate | Topical hemostasis | Non-systemic |
| Bismuth Subsalicylate | Antidiarrheal | Low systemic |
| Bismuth Citrate | Radiocontrast agent | High systemic |
Bismuth subgallate’s non-systemic absorption profile minimizes toxicity risks compared to citrate derivatives .
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